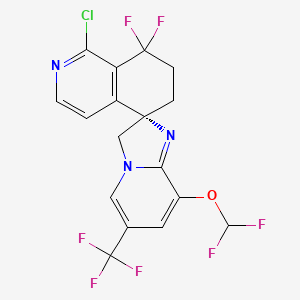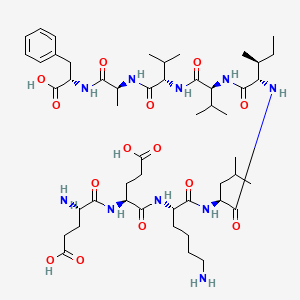
Hif-2|A-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hif-2|A-IN-8 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumor progression . This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hif-2|A-IN-8 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties . Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure the compound meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Hif-2|A-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced stability, solubility, and biological activity .
Wissenschaftliche Forschungsanwendungen
Hif-2|A-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the role of HIF-2α in various biochemical pathways . In biology, it helps researchers understand the mechanisms of hypoxia response and its impact on cellular functions . In medicine, this compound is being investigated for its potential to treat cancers that exhibit high levels of HIF-2α activity . Additionally, it has industrial applications in the development of new therapeutic agents and diagnostic tools .
Wirkmechanismus
Hif-2|A-IN-8 exerts its effects by selectively inhibiting HIF-2α, thereby disrupting the transcriptional activation of hypoxia-responsive genes . This inhibition affects various molecular targets and pathways involved in angiogenesis, erythropoiesis, and tumor progression . By blocking HIF-2α activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Hif-2|A-IN-8 is unique compared to other HIF inhibitors due to its high selectivity for HIF-2α . Similar compounds include HIF-1α inhibitors and other HIF-2α inhibitors, such as PT2385 . While HIF-1α inhibitors target a different isoform of the hypoxia-inducible factor, this compound specifically targets HIF-2α, making it more suitable for cancers that predominantly rely on HIF-2α activity . This selectivity enhances its therapeutic potential and reduces off-target effects .
Eigenschaften
Molekularformel |
C17H11ClF7N3O |
|---|---|
Molekulargewicht |
441.7 g/mol |
IUPAC-Name |
(2S)-1'-chloro-8-(difluoromethoxy)-8',8'-difluoro-6-(trifluoromethyl)spiro[3H-imidazo[1,2-a]pyridine-2,5'-6,7-dihydroisoquinoline] |
InChI |
InChI=1S/C17H11ClF7N3O/c18-12-11-9(1-4-26-12)15(2-3-16(11,21)22)7-28-6-8(17(23,24)25)5-10(13(28)27-15)29-14(19)20/h1,4-6,14H,2-3,7H2/t15-/m1/s1 |
InChI-Schlüssel |
OARXSQSRBRVMQA-OAHLLOKOSA-N |
Isomerische SMILES |
C1CC(C2=C([C@]13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Kanonische SMILES |
C1CC(C2=C(C13CN4C=C(C=C(C4=N3)OC(F)F)C(F)(F)F)C=CN=C2Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)





![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
